molecular formula C8H3Br2F3N2 B13684716 Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- CAS No. 6609-53-6

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-

Cat. No.: B13684716
CAS No.: 6609-53-6
M. Wt: 343.93 g/mol
InChI Key: IPVBKOUKUCKNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- (CAS 6609-53-6) is a halogenated benzimidazole derivative with the molecular formula C₈H₃Br₂F₃N₂ and a molecular weight of 343.926 g/mol . Its structure features bromine atoms at positions 4 and 6 of the benzimidazole core and a trifluoromethyl (-CF₃) group at position 2.

Key physicochemical properties include:

Property Value Unit Source
logPoct/wat 3.625 Crippen Calculated
McVol 144.930 mL/mol McGowan Calculated
Molecular Weight 343.926 g/mol NIST

Properties

CAS No.

6609-53-6

Molecular Formula

C8H3Br2F3N2

Molecular Weight

343.93 g/mol

IUPAC Name

4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3Br2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)

InChI Key

IPVBKOUKUCKNIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Trifluoromethyl-Substituted Benzimidazole Precursors

While direct literature on the exact compound “Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-” is limited, analogous methods for preparing dibromo-substituted heterocycles with trifluoromethyl or trifluoromethoxy groups provide valuable insights.

A relevant approach involves bromination of trifluoromethyl-substituted aromatic amines or heterocycles using brominating agents in the presence of catalysts to achieve selective dibromination. For example, a patent describes the bromination of 4-trifluoromethoxyaniline to 2,6-dibromo-4-trifluoromethoxyaniline under ammonium molybdate catalysis using sodium or potassium bromide and hydrogen peroxide as brominating agents. This method avoids corrosive bromine and is environmentally friendly, suitable for industrial scale.

Although this patent focuses on aniline derivatives, the principle of catalytic bromination using metal bromides and oxidants can be adapted for benzimidazole systems bearing trifluoromethyl groups.

Key parameters from this method:

Parameter Value/Range
Catalyst Ammonium molybdate
Brominating agent Sodium bromide or potassium bromide + H2O2
Solvents Methylene dichloride, chloroform, carbon tetrachloride, 1,2-dichloroethane
Molar ratios (substrate:metal bromide) 1 : 1.8 – 2.6
Molar ratios (metal bromide:H2O2) 1.8 – 2.6 : 1
Catalyst loading (substrate:ammonium molybdate) 1 : 0.001 – 0.008

This method achieves selective dibromination with minimized equipment corrosion and improved atom economy.

Bromination Using N-Bromosuccinimide and Titanium Dioxide Catalysis

Another well-documented bromination method for dibromo heterocycles involves the use of N-bromosuccinimide (NBS) as the brominating agent, catalyzed by titanium dioxide, demonstrated in the synthesis of 2,6-dibromo benzothiazole. This method achieves simultaneous bromination at the 2 and 6 positions in a single step with high yield and purity, suitable for industrial scale.

Though this example is for benzothiazole, the approach is potentially applicable to benzimidazole derivatives due to structural similarities.

Typical procedure:

  • Dissolve the heterocyclic substrate (e.g., benzothiazole) in chloroform.
  • Stir and reflux at 45–55 °C.
  • Add NBS and titanium dioxide catalyst simultaneously.
  • React for 9–15 hours.
  • Cool, filter, wash with saturated sodium bicarbonate solution.
  • Dry with anhydrous sodium sulfate.
  • Evaporate solvent under reduced pressure.
  • Recrystallize from isopropanol to obtain pure dibromo product.

Representative yields and purities:

Embodiment Temp (°C) Reaction Time (h) NBS (mol) TiO2 (mol) Yield (%) Purity (%) Product Confirmation
1 50 15 0.22 0.008 76.9 99.4 MS and 1H NMR
2 45 11 0.20 0.02 75.8 99.3 MS and 1H NMR
3 55 13 0.23 0.001 74.4 99.4 MS and 1H NMR

Notes: Absence of TiO2 catalyst leads to incomplete dibromination and lower yields.

Comparative Analysis of Preparation Methods

Aspect Ammonium Molybdate-Catalyzed Bromination NBS + TiO2 Catalyzed Bromination
Substrate Type Aromatic amines with trifluoromethoxy group Benzothiazole (heterocyclic sulfur-nitrogen)
Brominating Agent Metal bromide (NaBr/KBr) + H2O2 N-Bromosuccinimide (NBS)
Catalyst Ammonium molybdate Titanium dioxide
Solvents Chlorinated solvents (e.g., methylene dichloride) Chloroform
Reaction Conditions Mild, room temperature to moderate heating Reflux at 45–55 °C
Yield Not explicitly stated; industrially favorable 74–77%
Purity Not stated >99%
Environmental Impact Avoids corrosive bromine, atom economic Uses less toxic brominating agent, catalyst recyclable
Industrial Suitability High, environmentally friendly High, simple operation, low cost

While the ammonium molybdate method is developed specifically for trifluoromethoxy anilines, the NBS/TiO2 method is proven for dibromination of heterocycles and could be adapted for benzimidazole derivatives bearing trifluoromethyl groups.

Summary and Recommendations for Preparation of Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-

Data Table: Key Parameters for Preparation Methods

Parameter Ammonium Molybdate Method NBS + TiO2 Method
Substrate 4-Trifluoromethoxyaniline (analogous) Benzothiazole (analogous)
Brominating Agent NaBr or KBr + H2O2 N-Bromosuccinimide (NBS)
Catalyst Ammonium molybdate (0.001–0.008 mol ratio) Titanium dioxide (0.01–0.2 mol ratio)
Solvent Methylene dichloride, chloroform, etc. Chloroform
Temperature Ambient to mild heating 45–55 °C reflux
Reaction Time Not specified 9–15 hours
Yield Not explicitly stated 74–77%
Purity Not stated >99%
Environmental Impact Low, avoids corrosive bromine Low, uses mild brominating agent
Industrial Suitability High High

Comparison with Similar Compounds

Structural Comparison

Halogen Substitution Patterns
  • 4,6-Dibromo-2-(trifluoromethyl)-benzimidazole : Bromine at positions 4 and 6, -CF₃ at position 2 .
  • 4,6-Dichloro-2-(trifluoromethyl)-benzimidazole : Chlorine replaces bromine at 4 and 4. This substitution reduces molecular weight (MW: ~312 g/mol vs. 343.9 g/mol) and lipophilicity (lower logP) .
  • 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole : Chlorine at positions 4 and 5 (vs. 4,6 in the target compound), used as a herbicide (CAS 3615-21-2) .
Functional Group Variations
  • 2-Mercapto-4,6-dibromo-benzimidazole : Replaces -CF₃ with -SH, showing antiprotozoal activity against Giardia intestinalis .
  • 4,6-Dibromo-2-(p-nitrobenzylsulfanyl)-benzimidazole: -SC₆H₄NO₂ at position 2, active against Gram-positive bacteria .

Physicochemical Properties

Compound Halogen (Position) Substituent (Position 2) logP Molecular Weight (g/mol)
4,6-Dibromo-2-(trifluoromethyl)- Br (4,6) -CF₃ 3.625 343.926
4,6-Dichloro-2-(trifluoromethyl)- Cl (4,6) -CF₃ ~2.9* ~312*
4,5-Dichloro-2-(trifluoromethyl)- Cl (4,5) -CF₃ N/A 290.53
2-Mercapto-4,6-dibromo- Br (4,6) -SH ~2.1† ~308†

*Estimated based on halogen substitution trends.
†Predicted using Crippen’s method.

Key Observations :

  • The -CF₃ group contributes to higher logP (3.625) compared to -SH (logP ~2.1), favoring hydrophobic interactions in biological targets .
Antimicrobial Activity
  • 4,6-Dichloro-2-(trifluoromethyl)- : Similar activity profile but with reduced potency due to lower lipophilicity .
  • 2-Trifluoromethyl derivatives : Demonstrated hydrogen-bonding interactions with bacterial enzymes (e.g., F–H-ARG96, 2.66 Å), enhancing binding affinity .
Antiprotozoal Activity
  • 4,6-Dibromo-2-(trifluoromethyl)- : Likely shares anti-giardial activity with 2-trifluoromethyl-benzimidazoles, which inhibit Giardia intestinalis via protozoan enzyme targeting .
  • 2-Mercapto-4,6-dibromo- : Explicitly reported to combat G. intestinalis , suggesting the -SH group may enhance target specificity compared to -CF₃.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- stands out for its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- has the molecular formula C8H3Br2F3N2C_8H_3Br_2F_3N_2 and a molecular weight of approximately 343.93 g/mol. The presence of two bromine atoms and a trifluoromethyl group enhances its solubility and stability, making it suitable for various biological applications. Its crystalline solid form exhibits a high density of 2.136 g/cm³ and a boiling point around 373.3°C .

Biological Activities

Research indicates that benzimidazole derivatives possess a wide range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.78 to 50 µg/ml . In contrast, Gram-negative bacteria exhibited higher resistance levels.
  • Antifungal Properties : Benzimidazole derivatives are noted for their antifungal activities. The structural modifications provided by bromine and trifluoromethyl groups enhance their efficacy against fungal pathogens .
  • Antiparasitic Activity : Some studies suggest that benzimidazole derivatives can act as effective anthelmintics in veterinary medicine . The compound's specific substitution pattern contributes to its distinct biological activity compared to other benzimidazole derivatives.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various benzimidazole derivatives, including Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-C8H3Br2F3N2Two bromine atoms and one trifluoromethyl groupAntimicrobial, antifungal, antiparasitic
Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)C8H3Cl2F3N2Contains chlorine instead of bromineAntimicrobial
Benzimidazole, 5-bromo-2-(trifluoromethyl)C8H5BrF3N2Bromination at a different positionAntibacterial

Case Studies

Q & A

Q. What metabolomic techniques identify hepatotoxicity mechanisms in preclinical studies?

  • Methodological Answer : Administer the compound to HepG2 cells or rat models (oral gavage, 50 mg/kg/day for 14 days). Perform LC-MS/MS-based untargeted metabolomics to track liver enzyme alterations (ALT/AST) and oxidative stress markers (GSH/GSSG ratios). Pathway analysis (MetaboAnalyst 5.0) can pinpoint disrupted metabolic networks (e.g., cytochrome P450) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.